molecular formula C15H17F2N3O3S B3008822 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034363-40-9

2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No. B3008822
CAS RN: 2034363-40-9
M. Wt: 357.38
InChI Key: XVIPFXODFYOOFA-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, commonly known as DMSB, is a chemical compound with potential applications in scientific research. This compound is a sulfonylurea derivative that has been synthesized through a multistep process. DMSB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Chemical Synthesis and Modification

Research in the field of organic chemistry has led to the development of novel compounds through the synthesis and modification of existing molecules. For instance, the synthesis of hex-2-enopyranosides from methyl 2,3-di-O-methanesulfonyl-α-D-glucopyranosides involves the elimination of vicinal sulfonyloxy groups, showcasing the utility of sulfonyl groups in chemical transformations (Fraser-Reid & Boctor, 1969). Similarly, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate highlights the manipulation of sulfonyl and pyrazolyl groups to create derivatives with potential applications (Peng-yun, 2013).

Biological Activities and Therapeutic Potential

Research into the biological activities of sulfonyl and pyrazolyl derivatives has revealed their potential in various therapeutic areas. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, leading to the identification of celecoxib, which is currently in clinical trials for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Another study on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives showed cell-selective effects against rat brain tumor cells, highlighting the potential of these compounds in cancer therapy (Mert et al., 2014).

Chemical Properties and Material Science Applications

The study of the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the potential of sulfonyl and fluorinated compounds in material science, particularly in the development of polymers with high thermal stability, low dielectric constants, and high transparency (Liu et al., 2013).

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3S/c1-10-9-11(19-20(10)2)7-8-18-14(21)12-5-3-4-6-13(12)24(22,23)15(16)17/h3-6,9,15H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIPFXODFYOOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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